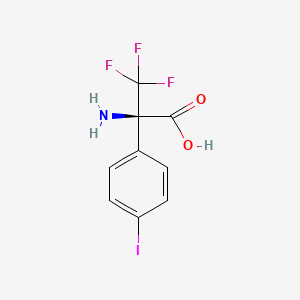
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is a chiral amino acid derivative with a trifluoromethyl group and an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid typically involves the introduction of the trifluoromethyl group and the iodophenyl group onto a suitable amino acid precursor. One common method involves the use of trifluoromethylation reagents and iodination reactions under controlled conditions. For example, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, while the iodophenyl group can be introduced using iodine or iodinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the iodophenyl group may yield phenyl derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for the development of new materials and catalysts .
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group can serve as a reporter group in NMR spectroscopy .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structural features may impart desirable pharmacokinetic and pharmacodynamic properties .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity. It may also find applications in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The iodophenyl group can participate in halogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-amino-3,3,3-trifluoro-2-(4-bromophenyl)propanoic acid
- (2R)-2-amino-3,3,3-trifluoro-2-(4-chlorophenyl)propanoic acid
- (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid
Uniqueness
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is unique due to the presence of the iodophenyl group, which can participate in specific interactions such as halogen bonding. This feature distinguishes it from other similar compounds with different halogen substituents .
Propriétés
Formule moléculaire |
C9H7F3INO2 |
|---|---|
Poids moléculaire |
345.06 g/mol |
Nom IUPAC |
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)8(14,7(15)16)5-1-3-6(13)4-2-5/h1-4H,14H2,(H,15,16)/t8-/m1/s1 |
Clé InChI |
CQXSFWHNULLVLU-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@](C(=O)O)(C(F)(F)F)N)I |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)


![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
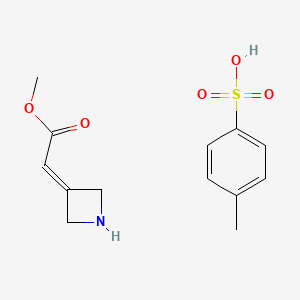
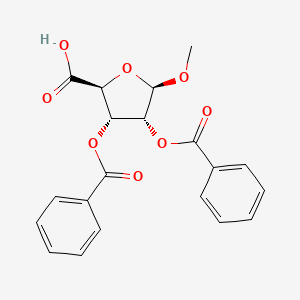
![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
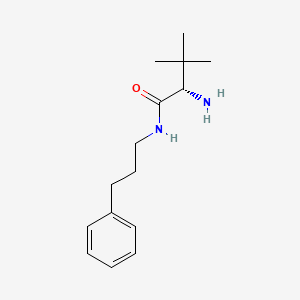
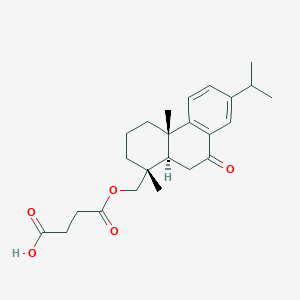
![4,5-Dihydro-2H-benzo[e]indazole](/img/structure/B13909271.png)
